molecular formula C11H12O3 B12548962 Benzoic acid, 4-(1-hydroxy-3-butenyl)- CAS No. 174831-61-9

Benzoic acid, 4-(1-hydroxy-3-butenyl)-

Cat. No.: B12548962
CAS No.: 174831-61-9
M. Wt: 192.21 g/mol
InChI Key: LHYZEPWSMCRKSO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-hydroxy-3-butenyl)- is a derivative of benzoic acid, characterized by the presence of a hydroxy group and a butenyl side chain. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields such as food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 4-(1-hydroxy-3-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with butenyl alcohol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological approaches. For instance, microorganisms such as Escherichia coli can be genetically engineered to produce 4-hydroxybenzoic acid, which can then be further modified to introduce the butenyl side chain. This method is advantageous due to its environmental friendliness and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-hydroxy-3-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(1-hydroxy-3-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-hydroxy-3-butenyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to benzoic acid, 4-(1-hydroxy-3-butenyl)-, known for its antimicrobial and preservative properties.

    Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory and keratolytic properties.

    Vanillic acid: Known for its antioxidant and antimicrobial activities

Uniqueness

Benzoic acid, 4-(1-hydroxy-3-butenyl)- is unique due to the presence of both a hydroxy group and a butenyl side chain, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

174831-61-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(1-hydroxybut-3-enyl)benzoic acid

InChI

InChI=1S/C11H12O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2,(H,13,14)

InChI Key

LHYZEPWSMCRKSO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

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